molecular formula C22H20FN5O B5508413 N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine

N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine

Cat. No.: B5508413
M. Wt: 389.4 g/mol
InChI Key: NTVWKXIFLUEAAW-RPPGKUMJSA-N
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Description

N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C22H20FN5O and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.16518844 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Enhancement and Photochemical Behavior

Research on trans-4-aminostilbene derivatives shows that introducing N-phenyl substituents leads to significant changes in their photochemical behavior, including fluorescence enhancement. These modifications result in a more planar ground-state geometry, a red shift in absorption and fluorescence spectra, and higher fluorescence quantum yields due to larger charge-transfer character in the fluorescent excited state. This "amino conjugation effect" suggests potential applications in developing fluorescent materials and optical devices Yang, J.-S., Chiou, S.-Y., & Liau, K.-L. (2002).

Synthesis and Two-Photon Absorption Properties

The synthesis of new π-conjugated dendritic fluorophores containing styrylpyridyl moieties has been explored, demonstrating significant two-photon absorption (TPA) properties. These compounds, characterized by their one-photon fluorescence, fluorescent quantum yields, and two-photon fluorescence, exhibit potential for applications in two-photon photopolymerization, suggesting relevance for materials science and photonic applications Yan, Y., et al. (2007).

Tetrel Bonding Interactions

The synthesis and characterization of triazole derivatives featuring α-ketoester functionality and phenyl substituents have been reported, with a focus on π-hole tetrel bonding interactions. These interactions, analyzed using Hirshfeld surface analysis and DFT calculations, highlight the importance of molecular geometry and electrostatic potential in forming stable compounds, relevant for designing new materials with specific interaction properties Ahmed, M. N., et al. (2020).

Catalytic Activity and Organic Synthesis

Studies on benzyl and alkynyl complexes with specific ligands have shown catalytic activity in the dimerization of phenylacetylenes, suggesting applications in organic synthesis and catalysis. The selective formation of products and the efficiency of these catalysts in organic reactions indicate the potential utility of similar compounds in facilitating or improving synthetic pathways Ge, S., et al. (2009).

Antioxidant Properties and Polymer Degradation

Investigations into the oxidation products of antioxidants based on N,N'-substituted p-phenylenediamines, which are crucial in the rubber industry, present insights into the mechanisms of polymer degradation and stabilization. These studies contribute to understanding how structural modifications can influence the antioxidant activity of compounds, relevant for material science and polymer chemistry Rapta, P., et al. (2009).

Properties

IUPAC Name

(E)-1-[1-[4-[(2-fluorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O/c1-16-11-19(12-26-27-14-24-25-15-27)17(2)28(16)20-7-9-21(10-8-20)29-13-18-5-3-4-6-22(18)23/h3-12,14-15H,13H2,1-2H3/b26-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVWKXIFLUEAAW-RPPGKUMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C)C=NN4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C)/C=N/N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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